5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide
Description
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a tert-butyl group at the 5-position, an ethoxy group at the 2-position, and a 5-chloropyridin-2-yl amine moiety.
Properties
Molecular Formula |
C17H21ClN2O3S |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O3S/c1-5-23-14-8-6-12(17(2,3)4)10-15(14)24(21,22)20-16-9-7-13(18)11-19-16/h6-11H,5H2,1-4H3,(H,19,20) |
InChI Key |
AJFBXLKRQLKINN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the tert-butyl group:
Chloropyridinyl group introduction: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent like thionyl chloride.
Ethoxybenzenesulfonamide formation: The final step involves the formation of the sulfonamide linkage by reacting the intermediate with an appropriate sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted pyridine derivatives.
Scientific Research Applications
5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Differences
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with closely related sulfonamide derivatives:
| Compound Name (CAS) | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-tert-butyl-N-(5-chloropyridin-2-yl)-2-ethoxybenzenesulfonamide | - 5-tert-butyl (benzene) - 2-ethoxy (benzene) - 5-chloropyridin-2-yl (amine) |
C₁₇H₂₀ClN₂O₃S | ~376.87 | High lipophilicity (tert-butyl), moderate polarity (ethoxy), halogenated pyridine |
| 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide (1451272-27-7) | - 5-chloro (benzene) - 2-methoxy (benzene) - 5-(thiophen-3-yl)pyridin-3-yl (amine) |
C₁₇H₁₃ClN₂O₃S₂ | ~404.94 | Thiophene incorporation (enhanced π-π interactions), smaller methoxy group |
| C27H22F3N7O2 (1425041-74-2) | Trifluoromethyl group (position unspecified) | C₂₇H₂₂F₃N₇O₂ | ~553.50 | Fluorine-rich (metabolic stability), extended aromatic system |
Key Observations :
- Electronic Effects : The ethoxy group (electron-donating) vs. methoxy (moderate electron-donating) or trifluoromethyl (strong electron-withdrawing) alters the sulfonamide core’s reactivity and binding interactions .
- Steric Hindrance : The bulky tert-butyl group may restrict rotational freedom or hinder interactions in biological targets compared to smaller substituents .
NMR Spectroscopy and Structural Elucidation
Nuclear Magnetic Resonance (NMR) studies, as demonstrated in analogous compounds, reveal critical differences in chemical shifts corresponding to substituent-induced electronic environments . For example:
- Region-Specific Shifts : In the target compound, protons near the tert-butyl group (e.g., aromatic protons in the benzene ring) may exhibit upfield shifts due to shielding effects, whereas chlorine on the pyridine ring causes downfield shifts in adjacent protons.
Lumping Strategy and Modeling Considerations
The lumping strategy (grouping structurally similar compounds) may classify the target compound with other benzenesulfonamides for computational modeling . However, substituent variations (e.g., tert-butyl vs. trifluoromethyl) necessitate separate evaluation in experimental studies due to divergent properties:
- Physicochemical Processes : The tert-butyl group’s hydrophobicity may reduce aqueous solubility compared to fluorine-containing analogs, impacting environmental or pharmacokinetic behavior .
- Reactivity: Halogenated pyridine moieties (e.g., 5-chloro) may enhance electrophilic substitution rates compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
